Clopidogrel Impurity D
Overview
Description
Clopidogrel Carboxylic Acid [Methyl (R)-o-chloromandelate] Ester is an impurity of Clopidogrel, an antithrombotic agent.
Mechanism of Action
Target of Action
Clopidogrel Impurity D, like its parent compound Clopidogrel, primarily targets platelets in the blood. The main target within the platelets is the P2Y12 ADP receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .
Mode of Action
This compound is believed to interact with its targets in a similar manner to Clopidogrel. It is a prodrug that requires metabolic activation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The activation of this compound involves a two-step process. The first step involves the conversion of the prodrug to 2-oxo-clopidogrel, primarily by the cytochrome P450 (CYP) enzymes, including CYP2C19 . The second step involves the conversion of 2-oxo-clopidogrel to an active thiol-containing metabolite . This active metabolite then irreversibly binds to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Clopidogrel. After oral administration, Clopidogrel is absorbed and then metabolized in the liver by CYP enzymes to produce the active metabolite . The bioavailability of Clopidogrel is more than 50% . The onset of action is about 2 hours, and the elimination half-life is approximately 7-8 hours .
Result of Action
The result of the action of this compound is the inhibition of platelet aggregation. By preventing the activation of the P2Y12 ADP receptors on platelets, it reduces the risk of clot formation. This can help prevent conditions such as acute coronary syndrome, stroke, and peripheral arterial disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for CYP2C19 can affect the metabolism and hence the efficacy of Clopidogrel . Additionally, factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions can also impact the antiplatelet effect of Clopidogrel .
Biochemical Analysis
Biochemical Properties
Clopidogrel Impurity D interacts with various enzymes and proteins in the body. It is involved in the metabolic activation of Clopidogrel, which is primarily mediated by cytochrome P450 enzymes . The interaction between this compound and these enzymes is crucial for the conversion of Clopidogrel into its active form .
Cellular Effects
This compound has significant effects on various types of cells, particularly platelets. It plays a role in the inhibition of platelet aggregation, a key factor in the prevention of heart disease and stroke . The presence of this compound influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized to an active thiol metabolite that irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet activation .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Higher doses of Clopidogrel have been shown to result in higher plasma concentrations of the active metabolite and the carboxyl metabolite compared with lower doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolic activation . The metabolic pathways of this compound can also impact metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Properties
IUPAC Name |
[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQFSIDOUJQGN-FCHUYYIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421283-60-4 | |
Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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